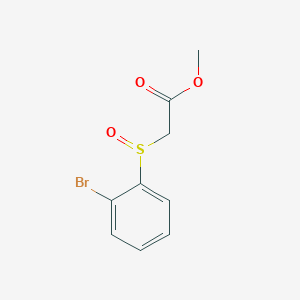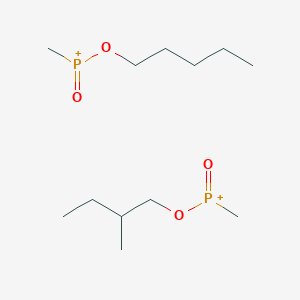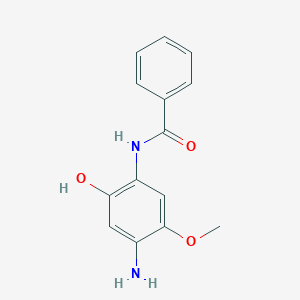![molecular formula C22H10Cl4O2S2 B14399988 2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione CAS No. 89477-88-3](/img/structure/B14399988.png)
2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones This compound is characterized by the presence of two 2,4-dichlorophenylsulfanyl groups attached to the naphthalene-1,4-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 2,4-dichlorothiophenol in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone core can be oxidized to form different oxidation states.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The phenylsulfanyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinone derivatives.
Aplicaciones Científicas De Investigación
2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its cytotoxic effects on cancer cells.
Mecanismo De Acción
The mechanism of action of 2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells. The molecular targets include various enzymes and proteins involved in cellular redox balance .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Disubstituted-1,4-naphthoquinones: These compounds have similar structures but different substituents, such as arylamines or alkylthiols.
1,4-Naphthoquinone Derivatives: Compounds like lawsone and juglone, which have hydroxyl groups instead of phenylsulfanyl groups.
Uniqueness
2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione is unique due to the presence of two 2,4-dichlorophenylsulfanyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for research in various fields, particularly in the development of new therapeutic agents.
Propiedades
Número CAS |
89477-88-3 |
|---|---|
Fórmula molecular |
C22H10Cl4O2S2 |
Peso molecular |
512.3 g/mol |
Nombre IUPAC |
2,3-bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C22H10Cl4O2S2/c23-11-5-7-17(15(25)9-11)29-21-19(27)13-3-1-2-4-14(13)20(28)22(21)30-18-8-6-12(24)10-16(18)26/h1-10H |
Clave InChI |
LJGBFCXKWWQWAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SC3=C(C=C(C=C3)Cl)Cl)SC4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octadecylphenol]](/img/structure/B14399917.png)
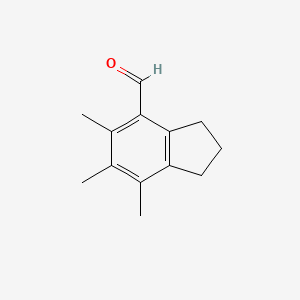
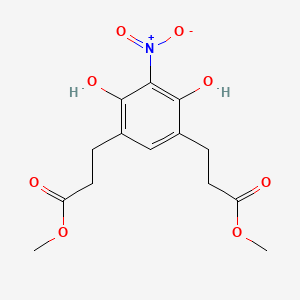
![2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14399935.png)


![Diethyl [2-cyano-1-(furan-2-yl)ethyl]phosphonate](/img/structure/B14399960.png)
![Methyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate](/img/structure/B14399968.png)
